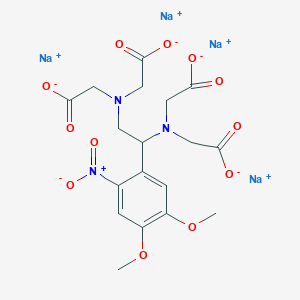

DM-Nitrophen tertasodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H19N3Na4O12 |

|---|---|

Molecular Weight |

561.3 g/mol |

IUPAC Name |

tetrasodium;2-[[2-[bis(carboxylatomethyl)amino]-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C18H23N3O12.4Na/c1-32-13-3-10(11(21(30)31)4-14(13)33-2)12(20(8-17(26)27)9-18(28)29)5-19(6-15(22)23)7-16(24)25;;;;/h3-4,12H,5-9H2,1-2H3,(H,22,23)(H,24,25)(H,26,27)(H,28,29);;;;/q;4*+1/p-4 |

InChI Key |

KCTLZBKLHCBAMY-UHFFFAOYSA-J |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])[N+](=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

DM-Nitrophen Tetrasodium Salt: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM-Nitrophen tetrasodium (B8768297) salt is a photolabile chelator, or "caged" compound, designed for the precise spatial and temporal control of intracellular calcium concentration ([Ca²⁺]i). This high-affinity calcium buffer dramatically reduces its affinity for Ca²⁺ upon photolysis with ultraviolet (UV) light, leading to a rapid and localized increase in [Ca²⁺]i. This unique property makes it an invaluable tool for investigating a myriad of calcium-dependent physiological processes, most notably neurotransmitter release and other forms of cellular exocytosis. This technical guide provides a comprehensive overview of the properties, experimental protocols, and underlying signaling pathways associated with the use of DM-Nitrophen tetrasodium salt in a research setting.

Core Properties and Specifications

DM-Nitrophen, chemically known as 1-(2-Nitro-4,5-dimethoxyphenyl)-1,2-diaminoethane-N,N,N′,N′-tetraacetic acid, tetrasodium salt, is a water-soluble, solid compound. Its utility as a caged calcium compound stems from its high affinity for calcium in its native state and a significant, rapid decrease in this affinity upon photolysis.[1][2][3]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₉N₃O₁₂ · 4Na | [1][3] |

| Molecular Weight | 561.32 g/mol | [1][3] |

| Appearance | Orange solid | [1] |

| Solubility | 100 mg/mL in water | [1] |

| Storage | -20°C, protected from light | [1] |

Spectroscopic and Photochemical Properties

| Property | Value | Reference |

| Absorption Maximum (λmax) | ~350 nm | [4] |

| Quantum Yield (Φ) | 0.18 | [4][5] |

| Two-Photon Action Cross-Section | ~0.013 GM at 730 nm | [6] |

Ion Binding Affinity

| Ion | Dissociation Constant (Kd) - Before Photolysis | Dissociation Constant (Kd) - After Photolysis | Reference |

| Ca²⁺ | 5 nM | ~3 mM | [3][4][7] |

| Mg²⁺ | 2-5 µM | Not specified, but significantly weakened | [3][8] |

Mechanism of Action: Photolytic Release of Calcium

The core functionality of DM-Nitrophen lies in its photolabile 2-nitrobenzyl group. Upon absorption of a photon of UV light, this group undergoes a photochemical reaction that cleaves the molecule, resulting in the formation of two iminodiacetic acid photoproducts.[5] This structural change drastically reduces the coordination sites for calcium, leading to a rapid release of the bound Ca²⁺ ions into the surrounding medium. This "uncaging" of calcium allows for a precisely timed and localized increase in intracellular calcium concentration.

References

- 1. Molecular mechanism of the synaptotagmin–SNARE interaction in Ca2+-triggered vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. mcb.berkeley.edu [mcb.berkeley.edu]

- 4. Whole Cell Patch Clamp Protocol [protocols.io]

- 5. Neurotransmitter Readily Escapes Detection at the Opposing Microelectrode Surface in Typical Amperometric Measurements of Exocytosis at Single Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photolysis of caged calcium in femtoliter volumes using two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurotransmitter Readily Escapes Detection at the Opposing Microelectrode Surface in Typical Amperometric Measurements of Exocytosis at Single Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Patch Clamp Protocol [labome.com]

DM-Nitrophen Tetrasodium Salt: A Technical Guide to its Principle of Action and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

Core Principle of Action: A Photolabile Calcium Ion Cage

DM-Nitrophen tetrasodium (B8768297) salt is a photolabile chelator, colloquially known as a "caged calcium" compound, designed for the precise temporal and spatial control of intracellular calcium concentration ([Ca²⁺]i).[1][2][3] Its fundamental principle of action lies in its high affinity for calcium ions in its native state, effectively sequestering them and rendering them biologically inert.[2] Upon photolysis with near-ultraviolet (UV) light, typically around 350 nm, the molecule undergoes rapid cleavage.[1][4][5] This photochemical reaction dramatically reduces its affinity for Ca²⁺, leading to a swift release of the ion into the surrounding environment.[1][2] This "uncaging" process allows for the generation of rapid, localized increases in [Ca²⁺]i, mimicking physiological calcium signaling events.[6][7][8]

The key advantage of DM-Nitrophen is the ability to initiate Ca²⁺-dependent processes with a temporal resolution significantly greater than conventional methods like rapid solution changes.[1] However, a critical consideration in its application is its significant affinity for magnesium ions (Mg²⁺), which are abundant in the cytoplasm and can compete with Ca²⁺ for binding, thereby influencing the uncaging process.[9][10][11]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of DM-Nitrophen tetrasodium salt and its photolysis products, compiled from various studies.

Table 1: Dissociation Constants (Kd)

| Ion | DM-Nitrophen (pre-photolysis) | Photoproducts (post-photolysis) | Reference(s) |

| Ca²⁺ | 5 nM | 3 mM | [2] |

| Mg²⁺ | 2.5 µM | Not specified | [1] |

Table 2: Photolysis and Kinetic Properties

| Parameter | Value | Conditions | Reference(s) |

| Quantum Yield | 0.18 | - | [2] |

| Extinction Coefficient (ε) | 4.33 x 10³ M⁻¹ cm⁻¹ | at 350 nm | [2] |

| Photolysis Rate (Ca²⁺-bound) | 80,000 s⁻¹ and 11,000 s⁻¹ (biexponential decay) | pH 7.2, 25°C | [12] |

| Photolysis Rate (Ca²⁺-free) | 59,000 s⁻¹ and 3,600 s⁻¹ (biexponential decay) | pH 7.2, 25°C | [12] |

| Ca²⁺ Association Rate (kon) | ~20 times faster than previously reported | - | [13] |

| Mg²⁺ Association Rate (kon) | 6.0 x 10⁴ M⁻¹ s⁻¹ | - | [11] |

| Mg²⁺ Dissociation Rate (koff) | 1.5 x 10⁻¹ s⁻¹ | - | [11] |

Experimental Protocols

General Protocol for Intracellular Calcium Uncaging

This protocol outlines a generalized procedure for introducing DM-Nitrophen into a cell and inducing calcium release. Specific concentrations and parameters will need to be optimized for the experimental system.

-

Preparation of DM-Nitrophen Solution:

-

Dissolve DM-Nitrophen tetrasodium salt in an appropriate intracellular buffer (e.g., containing K-glutamate and MOPS buffer at pH 7.2).[14]

-

To pre-load DM-Nitrophen with calcium, add a defined amount of CaCl₂ to the solution. The degree of loading (e.g., 30%) should be calculated based on the desired free Ca²⁺ concentration and the Kd of DM-Nitrophen.[14]

-

The final concentration of DM-Nitrophen in the pipette solution is typically in the range of 2-10 mM.[8]

-

-

Cell Loading:

-

Introduce the DM-Nitrophen solution into the cell via microinjection, patch pipette, or by using a cell-permeable AM ester form of a related compound if available.[6][8]

-

Co-inject a fluorescent calcium indicator dye (e.g., Fura-2, Fluo-3) to monitor the changes in intracellular calcium concentration.[6][14]

-

-

Photolysis:

-

Use a flash lamp or a laser with an appropriate wavelength (e.g., frequency-doubled ruby laser at 347 nm or a xenon arc lamp with a filter for ~350 nm) to illuminate the cell or a specific region of interest.[1][8]

-

The duration and intensity of the light pulse will determine the extent of DM-Nitrophen photolysis and the amount of Ca²⁺ released. These parameters must be calibrated for the specific experimental setup.[8][15]

-

-

Data Acquisition:

-

Record the fluorescence of the co-injected calcium indicator before, during, and after the photolysis event using a suitable imaging system (e.g., confocal microscope, photomultiplier tube).[13][14]

-

Simultaneously record the physiological response of interest (e.g., membrane current, muscle contraction, neurotransmitter release).[1][6]

-

Visualizations

Caption: Principle of action for DM-Nitrophen tetrasodium salt.

Caption: General experimental workflow for calcium uncaging with DM-Nitrophen.

References

- 1. web.math.princeton.edu [web.math.princeton.edu]

- 2. Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and application of caged calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. Nitrophenyl-EGTA, a photolabile chelator that selectively binds Ca2+ with high affinity and releases it rapidly upon photolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium released by photolysis of DM-nitrophen stimulates transmitter release at squid giant synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium released by photolysis of DM-nitrophen stimulates transmitter release at squid giant synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mcb.berkeley.edu [mcb.berkeley.edu]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic properties of DM-nitrophen binding to calcium and magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Magnesium binding to DM-nitrophen and its effect on the photorelease of calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Laser photolysis of caged calcium: rates of calcium release by nitrophenyl-EGTA and DM-nitrophen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic properties of DM-nitrophen and calcium indicators: rapid transient response to flash photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mcb.berkeley.edu [mcb.berkeley.edu]

- 15. Calcium released by photolysis of DM-nitrophen triggers transmitter release at the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncaging the Gates: A Technical Guide to DM-Nitrophen-Mediated Calcium Release

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data associated with DM-Nitrophen, a cornerstone tool for the precise spatiotemporal control of intracellular calcium concentrations. This document is intended to serve as a practical resource for researchers designing and executing experiments involving the photolytic release of calcium to investigate a myriad of cellular processes.

The Core Mechanism: Light-Induced Liberation of Calcium

DM-Nitrophen is a photolabile chelator, or "caged" compound, that exhibits a high affinity for calcium ions in its native state. Upon absorption of ultraviolet (UV) light, typically in the 350 nm range, the molecule undergoes an irreversible photochemical reaction. This process cleaves the DM-Nitrophen molecule, leading to the formation of two iminodiacetic acid photoproducts.[1][2] The critical outcome of this photolysis is a dramatic and rapid reduction in the molecule's affinity for calcium, effectively "uncaging" or releasing the bound calcium ions into the surrounding environment.[1][2][3] This rapid increase in local calcium concentration can be used to trigger a wide array of calcium-dependent cellular events, from neurotransmitter release to muscle contraction.[4][5][6][7]

The photolysis of DM-Nitrophen is a highly efficient process, characterized by a significant quantum yield, which is a measure of the number of molecules that react for each photon absorbed.[3][8] The speed of calcium release is also a key advantage, with studies indicating that the process occurs on a sub-millisecond timescale, enabling the investigation of very fast biological phenomena.[1][9][10]

Below is a diagram illustrating the fundamental uncaging mechanism of DM-Nitrophen.

Quantitative Data for Experimental Design

Precise experimental design requires a thorough understanding of the key quantitative parameters of DM-Nitrophen. The following tables summarize the critical data for this compound.

| Parameter | Value | Conditions | Reference |

| Dissociation Constant (Kd) for Ca²⁺ (pre-photolysis) | 5 nM | pH 7.1 | [1][2][8] |

| Dissociation Constant (Kd) for Ca²⁺ (post-photolysis) | 3 mM | pH 7.1 | [1][2] |

| Dissociation Constant (Kd) for Mg²⁺ (pre-photolysis) | 2.5 µM | pH 7.1 | [2] |

| Dissociation Constant (Kd) for Mg²⁺ (post-photolysis) | ~3 mM | [2] | |

| Quantum Yield for Ca²⁺ Release | 0.18 | [3][8] | |

| Extinction Coefficient (ε) | 4.33 x 10³ M⁻¹cm⁻¹ | at 350 nm, pH 7.1 | [8][11] |

| Rate of Ca²⁺ Release | 38,000 s⁻¹ | pH 7.2, 25°C | [9] |

Table 1: Key Physicochemical Properties of DM-Nitrophen.

| Wavelength | Method | Efficacy | Reference |

| ~350 nm | One-Photon Excitation | Standard | [8][11] |

| 720 nm | Two-Photon Excitation | 7.4-fold more effective than 810 nm | [12] |

| 810 nm | Two-Photon Excitation | Less effective than 720 nm | [12] |

Table 2: Excitation Wavelengths and Efficacy for DM-Nitrophen Photolysis.

Experimental Protocols

The successful application of DM-Nitrophen for calcium uncaging relies on meticulous experimental protocols. The following provides a generalized methodology that can be adapted for specific experimental needs.

Preparation of DM-Nitrophen Stock Solution

-

Reconstitution: DM-Nitrophen is typically supplied as a salt. Reconstitute it in a calcium-free buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.2) to create a stock solution of 10-20 mM.

-

Concentration Verification: The concentration of the stock solution can be verified spectrophotometrically by measuring its absorbance at 350 nm and using the extinction coefficient of 4.33 x 10³ M⁻¹cm⁻¹.[11]

Loading Cells with DM-Nitrophen

The method of loading will depend on the cell type and experimental setup.

-

Microinjection: This is a common method for larger cells, such as neurons or oocytes. A solution containing DM-Nitrophen, a calcium indicator dye (e.g., Fura-2 or Fluo-4), and potentially a known concentration of CaCl₂ is loaded into a micropipette and injected into the cell.[4][13]

-

Patch Pipette: For whole-cell patch-clamp experiments, DM-Nitrophen can be included in the intracellular pipette solution and allowed to diffuse into the cell.[14]

-

AM Ester Form: While less common for DM-Nitrophen itself, some caged calcium compounds are available in a cell-permeant acetoxymethyl (AM) ester form, which can be loaded by simple incubation.

Intracellular Solution Composition

The intracellular solution should be carefully formulated to mimic the cellular environment and to control the amount of calcium that is "caged." A typical solution might contain:

-

DM-Nitrophen: 1-5 mM

-

CaCl₂: A specific concentration to achieve the desired level of calcium saturation of the DM-Nitrophen. The amount of free calcium can be calculated using commercially available software that takes into account the binding affinities of all components in the solution.

-

Calcium Indicator Dye: e.g., 100-200 µM Fura-2 or Fluo-4, to monitor the changes in intracellular calcium concentration.

-

Buffer: e.g., 10 mM HEPES, pH 7.2.

-

Salts: To maintain appropriate osmolarity and ionic strength (e.g., KCl).

-

ATP and Mg²⁺: It is crucial to consider the presence of endogenous ATP and Mg²⁺, as DM-Nitrophen has a significant affinity for Mg²⁺.[14][15] The presence of Mg²⁺ can affect the kinetics of calcium release.[15]

Photolysis and Calcium Imaging

-

Light Source: A flash lamp or a laser capable of delivering light in the UV range (for one-photon excitation) or near-infrared range (for two-photon excitation) is required.[10][12][16]

-

Delivery: The light is focused onto the region of interest within the cell using a microscope.

-

Imaging: The fluorescent calcium indicator is excited at its appropriate wavelength, and the emission is captured using a sensitive camera (e.g., a CCD or sCMOS camera) or a photomultiplier tube. The change in fluorescence intensity is then used to calculate the change in intracellular calcium concentration.

The following diagram outlines a typical experimental workflow for a DM-Nitrophen uncaging experiment.

Two-Photon Uncaging of DM-Nitrophen

For experiments requiring higher spatial resolution and reduced photodamage to surrounding tissue, two-photon (2P) uncaging is the method of choice.[14][16][17] In 2P excitation, two near-infrared photons are simultaneously absorbed by the DM-Nitrophen molecule, providing the energy equivalent of a single UV photon. This process is inherently confined to the focal volume of the laser, allowing for highly localized calcium release.[14][18]

The following diagram illustrates the principle of two-photon excitation for DM-Nitrophen uncaging.

Considerations and Limitations

While DM-Nitrophen is a powerful tool, researchers should be aware of several important considerations:

-

Magnesium Affinity: DM-Nitrophen's significant affinity for Mg²⁺ means that in a typical intracellular environment, a portion of the chelator will be bound to Mg²⁺.[14][15][19] Photolysis will therefore release a mixture of Ca²⁺ and Mg²⁺.

-

Photoproducts: The photolysis of DM-Nitrophen generates byproducts that could potentially have biological effects.[19] Appropriate controls are necessary to rule out such effects.

-

Buffering Effects: The presence of unphotolyzed DM-Nitrophen can act as a calcium buffer, affecting the decay kinetics of the calcium transient.[6][18]

-

pH Sensitivity: The affinity of DM-Nitrophen for calcium is pH-dependent.[10]

By carefully considering these factors and employing rigorous experimental design, researchers can effectively utilize DM-Nitrophen to dissect the intricate roles of calcium in a vast range of biological systems.

References

- 1. Calcium Regulation—Section 17.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. interchim.fr [interchim.fr]

- 3. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium released by photolysis of DM-nitrophen stimulates transmitter release at squid giant synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium released by photolysis of DM-nitrophen triggers transmitter release at the crayfish neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium released by photolysis of DM-nitrophen triggers transmitter release at the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium released by photolysis of DM-nitrophen stimulates transmitter release at squid giant synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. web.math.princeton.edu [web.math.princeton.edu]

- 9. Laser photolysis of caged calcium: rates of calcium release by nitrophenyl-EGTA and DM-nitrophen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rate of release of calcium following laser photolysis of the DM-nitrophen-calcium complex | Semantic Scholar [semanticscholar.org]

- 11. Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium uncaging with visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mcb.berkeley.edu [mcb.berkeley.edu]

- 14. Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Magnesium binding to DM-nitrophen and its effect on the photorelease of calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 18. Fundamental calcium release events revealed by two-photon excitation photolysis of caged calcium in guinea-pig cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. personal.utdallas.edu [personal.utdallas.edu]

An In-depth Technical Guide to Caged Calcium Compounds for Researchers, Scientists, and Drug Development Professionals

Introduction: Caged calcium compounds are powerful tools in cellular biology and drug development, offering precise spatiotemporal control over intracellular calcium concentrations. These synthetic molecules are photolabile chelators that, upon illumination with a specific wavelength of light, undergo a conformational change that dramatically reduces their affinity for calcium ions (Ca²⁺), leading to a rapid and localized increase in free Ca²⁺. This ability to artificially induce calcium signals allows researchers to investigate a myriad of Ca²⁺-dependent physiological processes with high precision.

This guide provides a comprehensive overview of the core concepts, quantitative properties, experimental protocols, and applications of commonly used caged calcium compounds.

Core Concepts of Caged Calcium Compounds

The fundamental principle behind caged calcium compounds lies in the reversible binding of Ca²⁺ by a chelator whose affinity is controlled by light.[1] In its "caged" state, the compound has a high affinity for Ca²⁺, effectively sequestering the ions and keeping the intracellular free Ca²⁺ concentration low.[1] Upon photolysis, typically with UV light, the photolabile protecting group on the chelator is cleaved, causing a rapid decrease in its affinity for Ca²⁺ and releasing the bound ions.[1][2] This process is often irreversible and allows for a step-like increase in intracellular Ca²⁺ concentration.

The most widely used caged calcium compounds are based on chelators like EDTA and EGTA, which have been chemically modified with a photolabile ortho-nitrobenzyl group or its derivatives.[1][3] The choice of a particular caged compound depends on the specific experimental requirements, including the desired Ca²⁺ affinity, quantum yield, and selectivity against other divalent cations like magnesium (Mg²⁺).[4]

Quantitative Properties of Common Caged Calcium Compounds

The selection of an appropriate caged calcium compound is critical for the success of an experiment. The following tables summarize the key quantitative properties of several widely used caged calcium compounds, allowing for easy comparison.

| Compound | Parent Chelator | K_d (Ca²⁺) before photolysis | K_d (Ca²⁺) after photolysis | K_d (Mg²⁺) | Quantum Yield (Φ) | Extinction Coefficient (ε) at ~350 nm (M⁻¹cm⁻¹) |

| DM-nitrophen | EDTA | 5 nM[5] | 3 mM[5] | 2.5 µM | 0.18[5] | 4,550[5] |

| NP-EGTA | EGTA | 80 nM[6][7] | >1 mM[2][8] | 9 mM[6][7] | ~0.2[2][5] | 5,520 at 260 nm[9][10] |

| DMNPE-4 | EGTA analogue | 19 nM (pH 7.4), 48 nM (pH 7.2)[11] | 2 mM[11] | 10 mM[11] | 0.09[11] | 5,120[11] |

| NDBF-EGTA | EGTA analogue | 160 nM | ~22 mM | Not specified | 0.7 | 18,400[12] |

| nitr-5 | BAPTA | 160 µM | 3-6.3 µM | Very low | 0.01-0.05 | ~5,000 |

| azid-1 | BAPTA | Not specified | Not specified | Not specified | Not specified | Not specified |

Note: Values can vary slightly depending on experimental conditions (e.g., pH, ionic strength).

Experimental Protocols

Loading Caged Calcium Compounds into Cells

The method of loading a caged calcium compound into a cell is crucial for achieving the desired intracellular concentration and minimizing cellular damage.

AM esters are membrane-permeant forms of caged calcium compounds that can be loaded into cells by incubation.[1] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant chelator in the cytoplasm.[13]

Protocol for AM Ester Loading:

-

Prepare Stock Solution: Dissolve the AM ester form of the caged calcium compound (e.g., DMNPE-4 AM) in anhydrous DMSO to a stock concentration of 1-10 mM.

-

Prepare Loading Solution: Dilute the stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution) to a final concentration of 1-10 µM. To aid in solubilization and prevent precipitation, Pluronic F-127 (at a final concentration of 0.02-0.05%) can be added to the loading solution.[14][15]

-

Cell Incubation: Replace the cell culture medium with the loading solution and incubate the cells at room temperature or 37°C for 30-60 minutes. The optimal time and temperature should be determined empirically for each cell type.

-

Wash: After incubation, wash the cells several times with fresh physiological buffer to remove the extracellular caged compound.

-

De-esterification: Allow the cells to rest for at least 30 minutes to ensure complete de-esterification of the AM ester by intracellular esterases.

Microinjection allows for the direct and quantitative delivery of the cell-impermeant salt form of the caged calcium compound into a specific cell.[16] This method is particularly useful when a precise intracellular concentration is required.

Protocol for Microinjection:

-

Prepare Injection Solution: Dissolve the salt form of the caged calcium compound (e.g., NP-EGTA, tetrapotassium salt) in an appropriate intracellular buffer to the desired final concentration. The solution can also contain a fluorescent calcium indicator to monitor the resulting Ca²⁺ changes.

-

Pull Micropipettes: Pull glass micropipettes to a fine tip (typically <1 µm diameter) using a micropipette puller.

-

Load Micropipette: Backfill the micropipette with the injection solution.

-

Perform Microinjection: Under microscopic guidance, carefully insert the micropipette into the target cell and inject a small volume of the solution using a microinjector. The injection volume can be controlled by adjusting the injection pressure and duration.

Photolysis of Caged Calcium Compounds

The "uncaging" of calcium is achieved by irradiating the loaded cells with light of a specific wavelength, typically in the near-UV range.

Photolysis Setup and Procedure:

-

Light Source: A high-intensity light source is required for efficient photolysis. Common choices include:

-

Mercury or Xenon Arc Lamps: Coupled to a microscope and equipped with appropriate filters to select the desired wavelength range (e.g., 340-380 nm).[17]

-

Lasers: Offer precise spatial control and can be focused to a small spot for localized uncaging. UV lasers (e.g., 355 nm) are commonly used.[18]

-

Two-Photon Excitation: Using a pulsed infrared laser (e.g., Ti:sapphire laser tuned to ~730 nm for DM-nitrophen) allows for highly localized uncaging in a sub-femtoliter volume with reduced phototoxicity to the surrounding tissue.[14][19]

-

-

Illumination: The light is delivered to the sample through the microscope objective. The duration and intensity of the light pulse determine the amount of caged compound that is photolyzed and, consequently, the magnitude of the Ca²⁺ increase.

-

Monitoring: The resulting changes in intracellular Ca²⁺ are typically monitored using a fluorescent calcium indicator (e.g., Fluo-4, Fura-2) that is co-loaded with the caged compound.

Signaling Pathways and Experimental Workflows

Caged calcium compounds are invaluable for dissecting complex calcium signaling pathways. Below are diagrams illustrating key concepts and workflows.

Calcium Signaling Pathway Involving IP₃ and Ryanodine (B192298) Receptors

Calcium release from the endoplasmic reticulum (ER) is a fundamental signaling mechanism. This pathway can be artificially triggered and studied using caged calcium compounds.

This pathway illustrates how an external agonist can lead to the production of inositol (B14025) trisphosphate (IP₃), which then binds to IP₃ receptors on the ER, causing an initial release of Ca²⁺.[20][21] This initial Ca²⁺ can then trigger further release through ryanodine receptors (RyRs) in a process known as calcium-induced calcium release (CICR).[22][23] Caged calcium compounds can be used to bypass the initial steps and directly trigger CICR to study the dynamics of the RyR channels.[24]

Experimental Workflow for a Caged Calcium Experiment

The following diagram outlines the typical workflow for an experiment utilizing caged calcium compounds.

Logical Relationship of Caged Calcium Action

This diagram illustrates the logical sequence of events from the introduction of the caged compound to the final physiological response.

Conclusion

Caged calcium compounds are indispensable tools for the precise investigation of calcium signaling in a vast array of biological systems. By providing the ability to control intracellular calcium concentrations with high temporal and spatial resolution, these photolabile chelators have significantly advanced our understanding of processes ranging from neurotransmission and muscle contraction to gene expression and apoptosis. The continued development of new caged compounds with improved photophysical properties, such as two-photon uncaging capabilities and visible light sensitivity, promises to further expand the horizons of calcium signaling research and its application in drug discovery and development.

References

- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium Regulation—Section 17.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. US5446186A - Structure and synthesis of nitrophenyl-EGTA, a caged calcium, intermediates thereof and a method of producing a high photochemical yield of liberated calcium - Google Patents [patents.google.com]

- 4. Development and application of caged calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. Nitrophenyl-EGTA, a photolabile chelator that selectively binds Ca2+ with high affinity and releases it rapidly upon photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitrophenyl-EGTA, a photolabile chelator that selectively binds Ca2+ with high affinity and releases it rapidly upon photolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Invitrogen NP-EGTA (o-Nitrophenyl EGTA, Tetrapotassium Salt, cell impermeant 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 9. sysy.com [sysy.com]

- 10. file.yizimg.com [file.yizimg.com]

- 11. DMNPE-4 AM-caged-calcium | Caged Compounds: R&D Systems [rndsystems.com]

- 12. nathan.instras.com [nathan.instras.com]

- 13. Loading acetoxymethyl ester fluorescent dyes into the cytoplasm of Arabidopsis and Commelina guard cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ca2+-Induced Ca2+ Release through Localized Ca2+ Uncaging in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Introduction of caged peptide/protein into cells using microinjection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bio.fsu.edu [bio.fsu.edu]

- 18. Laser Photolysis of Caged Calcium (NP-EGTA) › Rapp OptoElectronic [rapp-opto.com]

- 19. Photolysis of caged calcium in femtoliter volumes using two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. InsP3/Ryanodine Receptors [sigmaaldrich.com]

- 22. Involvement of ryanodine receptors in IP3-mediated calcium signalling in neurons. A modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. Ca2(+)-induced Ca2+ release as examined by photolysis of caged Ca2+ in single ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

DM-Nitrophen Tetrasodium Salt: An In-depth Technical Guide for Calcium Signaling Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nitrophen is a photolabile chelator, or "caged" compound, extensively utilized in cellular physiology and neurobiology to investigate the intricate roles of calcium (Ca²⁺) signaling.[1][2] This molecule acts as a high-affinity Ca²⁺ buffer that, upon illumination with near-ultraviolet (UV) light, undergoes rapid photolysis, releasing free Ca²⁺ into the cytosol.[3] This light-triggered "uncaging" allows for precise temporal and spatial control over intracellular Ca²⁺ concentrations, enabling researchers to probe the causal relationships between Ca²⁺ signals and specific cellular functions.[4] DM-Nitrophen's utility is particularly pronounced in studying rapid physiological processes such as neurotransmission and muscle contraction, where swift and substantial increases in Ca²⁺ are required.[5][6]

Core Properties and Mechanism of Action

DM-Nitrophen is a derivative of EDTA and, as such, can chelate divalent cations.[7] Before photolysis, it exhibits a very high affinity for Ca²⁺.[5] Upon absorption of UV light, typically around 350 nm, the DM-Nitrophen molecule is cleaved, yielding photoproducts with a drastically reduced affinity for Ca²⁺.[8][9] This results in a rapid release of bound Ca²⁺, leading to a localized increase in the intracellular free Ca²⁺ concentration.[2]

One of the key advantages of DM-Nitrophen is its high quantum yield, meaning a significant fraction of the molecules that absorb a photon undergo photolysis, making the process efficient.[6][8] However, a critical consideration for its use in biological systems is its significant affinity for magnesium (Mg²⁺), an ion abundant in the cytoplasm.[5][10] This necessitates careful experimental design to account for the competitive binding of Mg²⁺.

Quantitative Data

The following table summarizes the key quantitative properties of DM-Nitrophen tetrasodium (B8768297) salt, crucial for experimental design and data interpretation.

| Property | Value | Notes |

| Ca²⁺ Dissociation Constant (Kd) - Before Photolysis | 5 nM | Indicates very high affinity for Ca²⁺.[5][9] |

| Ca²⁺ Dissociation Constant (Kd) - After Photolysis | 3 mM | Demonstrates a massive (approx. 600,000-fold) decrease in Ca²⁺ affinity.[5][9] |

| Mg²⁺ Dissociation Constant (Kd) | 2.5 µM | High affinity for Mg²⁺, a key consideration for intracellular experiments.[8] |

| Quantum Yield (Φ) | 0.18 | Represents high efficiency of photorelease.[5][6][8] |

| Extinction Coefficient (ε) | 4.33 x 10³ M⁻¹cm⁻¹ at 350 nm | Useful for calculating light absorption.[8] |

| Rate of Ca²⁺ Release | ~38,000 s⁻¹ | Sufficiently fast for studying rapid Ca²⁺-triggered processes.[6] |

Signaling Pathway and Experimental Workflow

The use of DM-Nitrophen allows for the direct manipulation of intracellular Ca²⁺ levels, a cornerstone of many signaling pathways. By artificially inducing a Ca²⁺ transient, researchers can observe the downstream effects on various cellular processes, such as enzyme activation, gene expression, and vesicle release.

Caption: Mechanism of Ca²⁺ uncaging by DM-Nitrophen and subsequent initiation of intracellular signaling.

A typical experimental workflow for utilizing DM-Nitrophen involves several key steps, from loading the compound into the cells to data acquisition and analysis.

Caption: A generalized experimental workflow for calcium signaling studies using DM-Nitrophen.

Experimental Protocols

The successful application of DM-Nitrophen hinges on meticulous experimental execution. Below are detailed methodologies for key experimental stages.

Preparation of DM-Nitrophen Stock Solution

-

Reconstitution: Dissolve DM-Nitrophen tetrasodium salt in a suitable aqueous buffer (e.g., a HEPES-based saline) to the desired stock concentration (typically 5-10 mM).[5]

-

Calcium Loading: To pre-load DM-Nitrophen with Ca²⁺, add a precise amount of a standard CaCl₂ solution. The degree of Ca²⁺ saturation (e.g., 60-70%) should be carefully calculated based on the experimental needs and the intracellular Ca²⁺ concentration.[10]

-

pH Adjustment: Ensure the final pH of the stock solution is adjusted to the physiological range (typically 7.2-7.4).

-

Storage: Store the stock solution protected from light at -20°C.

Loading DM-Nitrophen into Cells

The method of loading depends on the cell type and experimental setup.

-

Microinjection: This technique allows for the direct introduction of a known concentration of DM-Nitrophen into the cytoplasm of a single cell.[11] This is often used for larger cells like neurons or oocytes.

-

Protocol:

-

Prepare a microinjection solution containing DM-Nitrophen (e.g., 60 mM) and often a fluorescent dye (e.g., rhodamine) to visualize the injection.[11]

-

Back-fill a beveled glass micropipette with the injection solution.

-

Using a micromanipulator, carefully impale the target cell.

-

Apply brief pressure pulses to inject the solution into the cytoplasm.[11] The amount injected can be estimated by the spread of the co-injected fluorescent dye.[11]

-

-

-

Patch-Clamp Pipette: For electrophysiological studies, DM-Nitrophen can be included in the internal solution of the patch pipette.[12]

-

Protocol:

-

Prepare the intracellular pipette solution containing the desired concentration of DM-Nitrophen (e.g., 1-10 mM) and Ca²⁺.[10][12]

-

To minimize Mg²⁺ interference, Mg-ATP can be replaced with Na-ATP in the internal solution.[10]

-

Establish a whole-cell patch-clamp configuration.

-

Allow sufficient time for the DM-Nitrophen to diffuse from the pipette into the cell.

-

-

Photolysis and Data Acquisition

-

Light Source: A high-intensity UV light source is required for efficient photolysis. This is typically a frequency-doubled ruby laser (347 nm) or a UV arc lamp.[8] For precise spatial control, a laser-scanning confocal microscope can be used for two-photon excitation.[12]

-

Light Delivery: The UV light is delivered as a brief, intense flash to the region of interest. The duration and intensity of the flash will determine the amount of Ca²⁺ released.

-

Monitoring Calcium Changes: Changes in intracellular Ca²⁺ concentration are typically monitored using a fluorescent Ca²⁺ indicator dye (e.g., Fluo-3, Oregon Green BAPTA-5N) that is co-loaded into the cell.[5][12]

-

Data Recording: The fluorescence signal is recorded with high temporal resolution using a sensitive detector, such as a photomultiplier tube or a fast camera.[13] Simultaneously, other cellular parameters, such as membrane potential or current, can be recorded using electrophysiological techniques.

The relationship between DM-Nitrophen and a co-loaded calcium indicator is crucial for accurate interpretation of the results.

Caption: Logical relationship between DM-Nitrophen photolysis and detection of the resulting Ca²⁺ transient.

Conclusion

DM-Nitrophen tetrasodium salt remains a powerful tool for the precise manipulation of intracellular calcium concentrations. Its rapid release kinetics and high quantum yield make it particularly suitable for investigating fast cellular processes.[6] However, researchers must be mindful of its affinity for magnesium and design their experiments accordingly.[5] By following detailed protocols and carefully considering the quantitative properties of this caged compound, scientists can continue to unravel the complex and vital roles of calcium signaling in health and disease.

References

- 1. scholars.mssm.edu [scholars.mssm.edu]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ca2+ Caging and Uncaging | Springer Nature Experiments [experiments.springernature.com]

- 5. Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DM-nitrophen AM is caged magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. web.math.princeton.edu [web.math.princeton.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mcb.berkeley.edu [mcb.berkeley.edu]

- 12. Fundamental calcium release events revealed by two-photon excitation photolysis of caged calcium in guinea-pig cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic properties of DM-nitrophen and calcium indicators: rapid transient response to flash photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to DM-Nitrophen Tetrasodium Salt: Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nitrophen tetrasodium (B8768297) salt is a photolabile chelator, or "caged" compound, designed for the precise spatial and temporal control of intracellular calcium concentration ([Ca²⁺]). This molecule exhibits a high affinity for calcium ions in its native state, effectively sequestering them from the cellular environment. Upon photolysis with near-ultraviolet light, DM-Nitrophen undergoes rapid conformational changes, leading to a dramatic reduction in its affinity for Ca²⁺ and a subsequent release of the ion. This property makes it an invaluable tool in cell biology and neuroscience for investigating a wide array of calcium-dependent signaling pathways and physiological processes. This guide provides an in-depth overview of the core properties of DM-Nitrophen tetrasodium salt, detailed experimental protocols, and visualizations of its mechanism and application.

Core Properties of DM-Nitrophen Tetrasodium Salt

DM-Nitrophen, chemically known as 1-(2-Nitro-4,5-dimethoxyphenyl)-1,2-diaminoethane-N,N,N',N'-tetraacetic acid, tetrasodium salt, is a solid, typically orange in color, with good solubility in water.[1] Its utility as a caged Ca²⁺ compound stems from a significant change in its dissociation constant (Kd) for calcium upon illumination.

Physicochemical and Binding Properties

The fundamental characteristics of DM-Nitrophen tetrasodium salt are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₉N₃O₁₂ · 4Na | [1] |

| Molecular Weight | 561.32 g/mol | [1] |

| Appearance | Orange solid | [1][2] |

| Solubility | 100 mg/mL in water | [1][2] |

| Purity | ≥93% (HPLC) | [1][2] |

| Ca²⁺ Dissociation Constant (Kd) - Before Photolysis | 5 nM | [2][3][4] |

| Ca²⁺ Dissociation Constant (Kd) - After Photolysis | 3 mM | [3][4] |

| Mg²⁺ Dissociation Constant (Kd) - Before Photolysis | 2-5 µM | [2] |

| Quantum Yield for Ca²⁺ Release | 0.18 | [5] |

| Rate of Ca²⁺ Release (at pH 7.2, 25°C) | 38,000 s⁻¹ | [6][7] |

Spectral Properties

The photolytic release of calcium from DM-Nitrophen is triggered by near-UV light. Understanding its spectral properties is crucial for designing effective uncaging experiments.

| Spectral Property | Value | Reference |

| Absorbance Maximum (λmax) | ~350 nm | [3] |

| Molar Extinction Coefficient (ε) at 350 nm | 4.33 x 10³ M⁻¹cm⁻¹ | [3] |

Mechanism of Action: Calcium Caging and Photorelease

DM-Nitrophen's function is based on a light-induced intramolecular rearrangement. In its "caged" form, the molecule's conformation allows for high-affinity binding of Ca²⁺. Upon absorption of a photon of appropriate wavelength, the nitrobenzyl moiety undergoes a photochemical reaction, leading to the cleavage of the chelator's backbone. This results in the formation of two iminodiacetic acid photoproducts with a significantly lower affinity for Ca²⁺, thereby releasing the bound ion into the surrounding medium.

References

- 1. DM-NITROPHEN 试剂,四钠盐 Caged Ca2+ chelator that undergoes a major and rapid decrease in Ca2+-binding affinity upon photolysis. | Sigma-Aldrich [sigmaaldrich.com]

- 2. DM-NITROPHEN Reagent, Tetrasodium Salt Caged Ca2+ chelator that undergoes a major and rapid decrease in Ca2+-binding affinity upon photolysis. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. web.math.princeton.edu [web.math.princeton.edu]

- 6. Laser photolysis of caged calcium: rates of calcium release by nitrophenyl-EGTA and DM-nitrophen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Laser photolysis of caged calcium: Rates of calcium release by nitroph" by G. C. R. Ellis-Davies, J. H. Kaplan et al. [digitalcommons.pcom.edu]

An In-Depth Technical Guide to DM-Nitrophen Tetrasodium Salt: A Tool for the Spatiotemporal Control of Intracellular Calcium

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM-Nitrophen tetrasodium (B8768297) salt is a photolabile chelator, or "caged" compound, designed for the experimental manipulation of intracellular calcium concentrations ([Ca²⁺]ᵢ). This technical guide provides a comprehensive overview of its discovery as a research tool, its physicochemical properties, and its application in biological research, with a particular focus on neuroscience. Detailed experimental protocols for its use, including cell loading and flash photolysis, are presented. Furthermore, this document summarizes key quantitative data and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of its utility in studying Ca²⁺-dependent cellular processes.

Introduction: The Advent of Caged Calcium

The study of calcium signaling, a ubiquitous mechanism governing a vast array of cellular processes from muscle contraction to neurotransmitter release, has historically been challenged by the difficulty of precisely controlling intracellular calcium levels. The development of "caged" compounds, such as DM-Nitrophen, revolutionized this field of research. DM-Nitrophen is a high-affinity calcium chelator that, upon photolysis with near-ultraviolet light, undergoes a rapid conformational change that dramatically reduces its affinity for Ca²⁺, thereby releasing the ion into the cytosol.[1] This allows for a sudden and localized increase in [Ca²⁺]ᵢ with high temporal and spatial resolution, enabling researchers to investigate the direct consequences of calcium signaling in a controlled manner.

DM-Nitrophen is not a therapeutic drug but a sophisticated research tool. Its "discovery and development" have been driven by the need for precise experimental control rather than the treatment of disease. It is commercially available from various suppliers, including Calbiochem and Sigma-Aldrich.[2]

Physicochemical and Ion Binding Properties

DM-Nitrophen, chemically known as 1-(2-Nitro-4,5-dimethoxyphenyl)-1,2-diaminoethane-N,N,N',N'-tetraacetic acid, tetrasodium salt, possesses specific properties that make it an effective caged calcium compound. A summary of its key characteristics is provided in Table 1. The binding kinetics of DM-Nitrophen with calcium and magnesium are crucial for its experimental application and are detailed in Table 2.

Table 1: Physicochemical Properties of DM-Nitrophen Tetrasodium Salt

| Property | Value | Reference |

| Synonyms | Dimethoxynitrophenamine, 4Na | |

| Molecular Formula | C₁₈H₁₉N₃O₁₂ · 4Na | [2] |

| Molecular Weight | 561.32 g/mol | [2] |

| Appearance | Orange solid | |

| Solubility | 100 mg/mL in water | |

| Purity | ≥93% (HPLC) | [2] |

| Storage Temperature | -20°C |

Table 2: Ion Binding and Photolysis Properties of DM-Nitrophen

| Parameter | Value | Reference |

| Kd for Ca²⁺ (pre-photolysis) | 5 nM | [1] |

| Kd for Ca²⁺ (post-photolysis) | 3 mM | [3] |

| Kd for Mg²⁺ | 2.5 µM | [3][4] |

| Mg²⁺ Binding On-rate (kon) | 6.0 x 10⁴ M⁻¹s⁻¹ | [5] |

| Mg²⁺ Binding Off-rate (koff) | 1.5 x 10⁻¹ s⁻¹ | [5] |

Mechanism of Action: Photolytic Release of Calcium

The functionality of DM-Nitrophen as a caged compound is predicated on its photochemical properties. The molecule contains a nitroaromatic group that, upon absorbing a photon of near-UV light, undergoes an irreversible intramolecular rearrangement. This structural change alters the conformation of the chelating portion of the molecule, drastically reducing its affinity for calcium ions and leading to their rapid release.

Caption: Photolytic release of Calcium by DM-Nitrophen.

Detailed Experimental Protocols

The successful use of DM-Nitrophen requires careful preparation and execution of the experimental protocol. The following sections provide a general framework that can be adapted to specific experimental needs.

Preparation of DM-Nitrophen Solutions

-

Reconstitution: DM-Nitrophen tetrasodium salt is typically supplied as a solid. Reconstitute it in a suitable buffer, such as a K⁺-based intracellular solution, to a stock concentration of 10-100 mM. Ensure the pH is adjusted to the desired physiological range (typically 7.2-7.4).

-

Calcium and Magnesium Considerations: Due to DM-Nitrophen's high affinity for both Ca²⁺ and Mg²⁺, the free concentrations of these ions in the loading solution must be carefully controlled.[3] Often, ATP is replaced with Na-ATP in the internal solution to avoid Mg²⁺ loading.[5] The amount of CaCl₂ added should be calculated to achieve the desired level of Ca²⁺ loading of the DM-Nitrophen prior to photolysis.

-

Storage: Aliquot the stock solution and store it at -20°C, protected from light. Stock solutions are generally stable for up to 3 months.[2]

Loading DM-Nitrophen into Cells

Several methods can be used to introduce DM-Nitrophen into cells:

-

Microinjection: This is a common method for larger cells, such as neurons in brain slices or cultured cells. A glass micropipette filled with the DM-Nitrophen solution is used to inject the compound directly into the cytoplasm.

-

Iontophoresis: For smaller structures or when precise localization is required, iontophoresis can be used. A continuous hyperpolarizing current is applied to a microelectrode containing the charged DM-Nitrophen, causing it to move into the cell.

-

Patch Pipette: In whole-cell patch-clamp recordings, DM-Nitrophen can be included in the pipette solution and will diffuse into the cell upon establishing the whole-cell configuration.

Flash Photolysis Setup

A typical photolysis setup includes:

-

Light Source: A high-intensity light source capable of emitting near-UV light is required. This is often a xenon or mercury arc lamp, or a laser.

-

Wavelength Selection: The light output is filtered to select the appropriate wavelengths for photolysis of DM-Nitrophen (typically around 350 nm).

-

Shutter: A fast, electronically controlled shutter is used to precisely control the duration of the light pulse.

-

Microscope: The light is directed through the objective of a microscope to focus it on the cell or region of interest.

Experimental Workflow

The general workflow for a calcium uncaging experiment using DM-Nitrophen is as follows:

References

- 1. MilliporeSigma™ Calbiochem™ DM-NITROPHEN™ Reagent, Tetrasodium Salt | Fisher Scientific [fishersci.ca]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Calcium released by photolysis of DM-nitrophen triggers transmitter release at the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Photolabile Calcium Chelators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolabile calcium chelators, often referred to as "caged calcium," are powerful tools in cellular biology and physiology that allow for the precise spatio-temporal control of intracellular calcium concentrations.[1] These synthetic molecules bind calcium ions with high affinity in their inactive state. Upon illumination with light of a specific wavelength, they undergo a rapid photochemical reaction that dramatically reduces their affinity for calcium, leading to a localized and rapid increase in free calcium concentration.[2][3] This ability to "uncage" calcium at will has revolutionized the study of a myriad of calcium-dependent processes, including neurotransmission, muscle contraction, apoptosis, and gene expression.[1][4][5] This guide provides a comprehensive overview of the core principles, properties, and applications of commonly used photolabile calcium chelators.

Core Principles of Photolabile Calcium Chelators

The fundamental principle behind photolabile calcium chelators lies in the use of a photoremovable protecting group attached to a high-affinity calcium chelator.[1] This "caging" group renders the chelator biologically inert until it is cleaved by light. The most common photochemistry employed is based on ortho-nitrobenzyl derivatives.[6][7] Upon absorption of a photon, typically in the UV or near-UV range, the nitrobenzyl group undergoes an intramolecular redox reaction, leading to the cleavage of the chelator molecule.[7] This cleavage event either breaks the chelating structure into two low-affinity fragments or modifies the chelator's structure to decrease its calcium binding capacity.[1][7]

Key Photolabile Calcium Chelators: A Comparative Overview

Several photolabile calcium chelators have been developed, each with distinct properties that make them suitable for different experimental applications. The most widely used include DM-nitrophen, NP-EGTA, and Azid-1.[8]

| Property | DM-nitrophen | NP-EGTA | Azid-1 | DMNPE-4 |

| Structure Base | EDTA derivative | EGTA derivative | Fura-2 derivative | EGTA derivative |

| Kd for Ca2+ (pre-photolysis) | ~5.0 x 10-9 M[2] | 80 nM[9] | ~230 nM[6] | 48 nM (pH 7.2), 19 nM (pH 7.4)[10][11] |

| Kd for Ca2+ (post-photolysis) | ~3 x 10-3 M[2] | >1 mM[9] | 120 µM[6] | ~2 mM[10][11] |

| Quantum Yield (Φ) | 0.18[2][7] | ~0.2[9][12] | ~1.0[6] | 0.09[10][11] |

| Kd for Mg2+ (pre-photolysis) | ~2.5 x 10-6 M[2] | 9 mM[9][12] | 8-9 mM[6] | 10 mM[11] |

| Photolysis Wavelength | ~350 nm[2] | ~350-365 nm[9] | 330-380 nm[6] | ~350 nm[11] |

| Key Features | High Ca2+ affinity before photolysis; also cages Mg2+[2][13] | High selectivity for Ca2+ over Mg2+[9] | High photosensitivity; fluorescent properties[6] | High extinction coefficient; suitable for two-photon uncaging[10][11] |

Mechanism of Action: Photolysis

The photolysis of a caged calcium compound is a rapid process that occurs on a microsecond to millisecond timescale.[6][7] The general mechanism for nitrobenzyl-based chelators is depicted below.

Caption: General mechanism of calcium uncaging.

Experimental Protocols

The successful use of photolabile calcium chelators requires careful planning and execution of experimental protocols. Below is a generalized methodology.

Loading of the Caged Compound

The method of loading the chelator into the cell depends on the cell type and the specific caged compound.

-

AM Esters: For many cell types, the acetoxymethyl (AM) ester form of the chelator (e.g., DMNP-EDTA AM, NP-EGTA AM) can be used.[14][15] The lipophilic AM groups allow the molecule to passively diffuse across the cell membrane. Once inside the cell, endogenous esterases cleave the AM groups, trapping the active, membrane-impermeant chelator in the cytoplasm.[14]

-

Microinjection: For larger cells, such as oocytes or neurons, direct microinjection of the salt form of the chelator into the cytoplasm is a precise method of loading.[3]

-

Patch Pipette: In electrophysiological studies, the chelator can be included in the patch pipette solution and allowed to dialyze into the cell.[3]

Photolysis and Calcium Release

A light source capable of delivering the appropriate wavelength and intensity is required for photolysis.

-

Light Sources: Common light sources include mercury or xenon arc lamps equipped with appropriate filters, and lasers such as frequency-doubled ruby lasers (347 nm) or UV argon-ion lasers (351/364 nm).[7][9] For two-photon uncaging, a Ti:sapphire laser is typically used.[6]

-

Control of Release: The amount of calcium released is dependent on the intensity and duration of the light pulse. This allows for graded control over the intracellular calcium concentration.

Measurement of Calcium Concentration

To quantify the change in intracellular calcium concentration, a fluorescent calcium indicator (e.g., Fura-2, Fluo-4) is often co-loaded with the caged compound.[16][17] The fluorescence of the indicator is measured before and after photolysis using fluorescence microscopy. It is important to note that the presence of the caged chelator can affect the fluorescence properties of the indicator, necessitating careful calibration.[17]

Caption: Experimental workflow for a typical calcium uncaging experiment.

Applications in Signaling Pathways

Photolabile calcium chelators have been instrumental in dissecting the role of calcium in numerous signaling pathways.

Neurotransmitter Release

Calcium is a critical trigger for the fusion of synaptic vesicles and the release of neurotransmitters. By using caged calcium to precisely elevate the presynaptic calcium concentration, researchers have been able to study the kinetics and calcium sensitivity of the release machinery with high temporal resolution.[1]

Caption: Role of Ca²⁺ in neurotransmitter release, studied with uncaging.

Muscle Contraction

The contraction of muscle fibers is initiated by a rapid increase in intracellular calcium, which binds to troponin and allows for the interaction of actin and myosin. Experiments using DM-nitrophen in skinned muscle fibers demonstrated that a single flash of light could induce maximal contraction, providing insights into the speed and dynamics of muscle activation.[2][7]

G Protein-Coupled Receptor (GPCR) Signaling

Many GPCRs signal through the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3).[18] IP3 then binds to receptors on the endoplasmic reticulum, causing the release of stored calcium. Caged IP3 and caged calcium can be used in concert to dissect the downstream effects of calcium release in these pathways.[18]

Conclusion

Photolabile calcium chelators are indispensable tools for the modern cell biologist and drug development professional. Their ability to generate rapid and localized increases in intracellular calcium provides an unparalleled level of control for studying the intricate roles of this ubiquitous second messenger.[4] The continued development of new caged compounds with improved optical and chelating properties, including those sensitive to visible light, promises to further expand the applications of this powerful technology.[19][20]

References

- 1. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photolabile chelators for the rapid photorelease of divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ca2+ Caging and Uncaging | Springer Nature Experiments [experiments.springernature.com]

- 5. Uncaging and Calcium’s Role in the Cell Cycle- Oxford Instruments [andor.oxinst.com]

- 6. A new caged Ca2+, azid-1, is far more photosensitive than nitrobenzyl-based chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. web.math.princeton.edu [web.math.princeton.edu]

- 8. Development and application of caged calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Tuning caged calcium: photolabile analogues of EGTA with improved optical and chelation properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DMNPE-4 AM-caged-calcium | Caged Second Messenger Compounds | Tocris Bioscience [tocris.com]

- 12. Calcium Regulation—Section 17.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. DM-nitrophen AM is caged magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biotium.com [biotium.com]

- 15. researchgate.net [researchgate.net]

- 16. Localized Ca2+ uncaging reveals polarized distribution of Ca2+-sensitive Ca2+ release sites: mechanism of unidirectional Ca2+ waves - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mcb.berkeley.edu [mcb.berkeley.edu]

- 18. Calcium signaling - Wikipedia [en.wikipedia.org]

- 19. Highly efficient Ca2+ chelation activated by visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Highly efficient Ca2+ chelation activated by visible light - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to DM-Nitrophen Tetrasodium Salt: A Tool for Precise Spatiotemporal Control of Intracellular Calcium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DM-Nitrophen tetrasodium (B8768297) salt, a photolabile calcium chelator, often referred to as a "caged" calcium compound. Its ability to release calcium ions upon photoactivation with near-ultraviolet light makes it an invaluable tool for the precise experimental manipulation of intracellular calcium concentrations. This document details its chemical structure, mechanism of action, key quantitative parameters, and experimental protocols for its application in cellular and neurobiological research.

Chemical Structure and Properties

DM-Nitrophen is the common name for 1-(2-Nitro-4,5-dimethoxyphenyl)-1,2-diaminoethane-N,N,N',N'-tetraacetic acid. The tetrasodium salt form is highly soluble in aqueous solutions, making it suitable for direct introduction into cellular environments.

Chemical Formula: C₁₈H₁₉N₃O₁₂ · 4Na[1][2]

Molecular Weight: 561.32 g/mol [1][2]

Synonyms: Dimethoxynitrophenamine, 4Na; DMNP-EDTA[1]

The core structure of DM-Nitrophen is based on the calcium chelator EDTA (ethylenediaminetetraacetic acid), modified with a photolabile 2-nitro-4,5-dimethoxyphenyl group. This modification confers its "caged" properties.

Mechanism of Function: A Light-Triggered Release of Calcium

DM-Nitrophen is a high-affinity calcium chelator in its native state. Upon illumination with near-ultraviolet (UV) light, typically in the range of 350-360 nm, the molecule undergoes rapid photolysis. This process cleaves the bond linking the nitrophenyl group to the chelating portion of the molecule, resulting in the formation of two iminodiacetic acid photoproducts. This structural change dramatically reduces the molecule's affinity for calcium, leading to the rapid release of the bound ion into the surrounding medium.

The key functional characteristic of DM-Nitrophen is the substantial change in its dissociation constant (Kd) for calcium upon photolysis. Before illumination, it binds calcium with very high affinity (in the nanomolar range), effectively sequestering it from the intracellular environment. After photolysis, its affinity for calcium drops precipitously (to the millimolar range), causing a rapid increase in the local free calcium concentration.

This light-triggered release allows for precise temporal and spatial control over intracellular calcium levels, enabling researchers to investigate the kinetics and localization of calcium-dependent signaling pathways with high resolution.

Quantitative Data

The following table summarizes the key quantitative parameters of DM-Nitrophen tetrasodium salt, which are critical for designing and interpreting experiments.

| Parameter | Value | Reference(s) |

| Dissociation Constant for Ca²⁺ (Kd) - Before Photolysis | 5 nM | [3][4][5] |

| Dissociation Constant for Ca²⁺ (Kd) - After Photolysis | 3 mM | |

| Dissociation Constant for Mg²⁺ (Kd) | 2-5 µM | [3][4][5] |

| Quantum Yield for Ca²⁺ Release | 0.18 | |

| Optimal Wavelength for Photolysis | ~350-360 nm | |

| Solubility in Water | 100 mg/mL | [2] |

Signaling Pathways and Experimental Workflows

DM-Nitrophen is a powerful tool for dissecting a wide array of calcium-dependent signaling pathways. The ability to induce a rapid, localized pulse of calcium allows researchers to mimic and study transient calcium signals that are fundamental to many cellular processes.

General Calcium Signaling Pathway

The following diagram illustrates a generalized calcium signaling cascade that can be investigated using DM-Nitrophen. An external stimulus typically leads to an increase in intracellular calcium, which then activates various downstream effectors. DM-Nitrophen allows for the direct initiation of this cascade by bypassing the initial stimulus and directly elevating intracellular calcium levels.

Caption: General Calcium Signaling Pathway Intervention with DM-Nitrophen.

Investigating Synaptic Transmission

A primary application of DM-Nitrophen is in the field of neurobiology, particularly for studying the role of calcium in synaptic transmission. By loading presynaptic terminals with DM-Nitrophen, researchers can trigger neurotransmitter release with a flash of light and study the kinetics and calcium dependency of this process.

Caption: Workflow for studying synaptic transmission using DM-Nitrophen.

Experimental Protocols

The following are generalized protocols for loading cells with DM-Nitrophen tetrasodium salt. The optimal concentrations and loading conditions should be empirically determined for each cell type and experimental setup.

Microinjection Protocol

This method is suitable for larger cells, such as neurons or oocytes, where direct injection into the cytoplasm is feasible.

Materials:

-

DM-Nitrophen tetrasodium salt

-

Calcium-free intracellular buffer (e.g., a HEPES-based saline)

-

Micropipettes

-

Microinjection apparatus

-

Fluorescent calcium indicator (optional, for monitoring calcium levels)

Procedure:

-

Prepare Injection Solution: Dissolve DM-Nitrophen tetrasodium salt in the calcium-free intracellular buffer to the desired final concentration (typically in the millimolar range). If co-injecting with a calcium indicator, add it to this solution.

-

Load Micropipette: Back-fill a sharp micropipette with the injection solution.

-

Cell Impalement: Under microscopic guidance, carefully impale the target cell with the micropipette.

-

Injection: Inject the DM-Nitrophen solution into the cytoplasm using brief, controlled pressure pulses. The volume injected should be a small fraction of the total cell volume to avoid damage.

-

Equilibration: Allow the injected DM-Nitrophen to equilibrate within the cytoplasm for a sufficient period (e.g., 15-30 minutes) before photolysis.

-

Photolysis: Expose the cell or a specific region of interest to a brief pulse of UV light from a suitable light source (e.g., a flash lamp or a focused laser).

Permeabilized Cell Loading Protocol

This method is suitable for cell populations in culture where microinjection is not practical. It involves transiently permeabilizing the cell membrane to allow the entry of DM-Nitrophen.

Materials:

-

DM-Nitrophen tetrasodium salt

-

Permeabilization buffer (e.g., a buffer containing a low concentration of a mild detergent like saponin (B1150181) or digitonin)

-

Wash buffer (intracellular-like buffer without the permeabilizing agent)

-

Cultured cells on coverslips

Procedure:

-

Prepare Loading Solution: Dissolve DM-Nitrophen tetrasodium salt in the permeabilization buffer to the desired final concentration.

-

Cell Washing: Wash the cultured cells once with the wash buffer to remove the culture medium.

-

Permeabilization and Loading: Incubate the cells in the loading solution for a short period (e.g., 5-10 minutes). The optimal time and permeabilizing agent concentration need to be determined to maximize loading while minimizing cell damage.

-

Washing: Gently wash the cells several times with the wash buffer to remove the permeabilizing agent and extracellular DM-Nitrophen.

-

Resealing: Allow the cell membranes to reseal by incubating them in the wash buffer for a period (e.g., 20-30 minutes) before the experiment.

-

Photolysis: Expose the cells to UV light to trigger calcium release.

Conclusion

DM-Nitrophen tetrasodium salt remains a cornerstone tool for the investigation of calcium signaling in a multitude of biological contexts. Its rapid kinetics and the ability to be precisely controlled by light offer unparalleled advantages for studying the dynamic roles of calcium in cellular physiology and pathophysiology. Careful consideration of its properties and the appropriate experimental protocols will enable researchers to continue to unravel the complexities of calcium-mediated cellular processes.

References

- 1. DM-NITROPHEN 试剂,四钠盐 Caged Ca2+ chelator that undergoes a major and rapid decrease in Ca2+-binding affinity upon photolysis. | Sigma-Aldrich [sigmaaldrich.com]

- 2. DM-NITROPHEN Reagent, Tetrasodium Salt Caged Ca2+ chelator that undergoes a major and rapid decrease in Ca2+-binding affinity upon photolysis. | Sigma-Aldrich [sigmaaldrich.com]

- 3. mcb.berkeley.edu [mcb.berkeley.edu]

- 4. Calcium released by photolysis of DM-nitrophen stimulates transmitter release at squid giant synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

The Role of DM-Nitrophen in Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-Nitrophen is a photolabile chelator, or "caged" compound, designed for the experimental manipulation of intracellular calcium concentrations ([Ca²⁺]i). This molecule binds Ca²⁺ with high affinity in its inactive state. Upon photolysis with ultraviolet (UV) light, DM-Nitrophen undergoes rapid structural changes, drastically reducing its affinity for Ca²⁺ and leading to a swift and localized release of the ion. This unique property allows researchers to precisely control the timing and location of [Ca²⁺]i increases, making it an invaluable tool for investigating a wide array of Ca²⁺-dependent cellular processes, including neurotransmission, muscle contraction, and signal transduction.[1][2][3] This guide provides an in-depth overview of DM-Nitrophen's properties, experimental protocols for its use, and its role in advancing our understanding of cell biology.

Core Concepts and Mechanism of Action

DM-Nitrophen, chemically known as 1-(2-nitro-4,5-dimethoxyphenyl)-N,N,N',N'-tetrakis[(oxycarbonyl)methyl]-1,2-ethanediamine, is a derivative of the Ca²⁺ chelator EDTA.[3] In its caged form, it sequesters Ca²⁺ ions, rendering them biologically inert. The release of Ca²⁺ is initiated by a pulse of UV light, typically in the 350-360 nm range, which cleaves the molecule.[1][3] This photo-activation is rapid, occurring on a microsecond to millisecond timescale, allowing for the study of fast cellular events.[4][5][6]

A critical consideration when using DM-Nitrophen is its significant affinity for magnesium (Mg²⁺), an ion abundant in the cytoplasm.[5][7] This means that in a cellular environment, a substantial fraction of DM-Nitrophen will be bound to Mg²⁺. This can complicate experiments aimed at precisely controlling Ca²⁺ levels, a factor that led to the development of other caged Ca²⁺ compounds with higher selectivity, such as NP-EGTA.[8][9] However, DM-Nitrophen's rapid uncaging kinetics and high quantum yield make it a superior choice for applications where very fast and large increases in [Ca²⁺] are required.[4]

Quantitative Data

The following tables summarize the key quantitative properties of DM-Nitrophen, facilitating comparison with other caged compounds and aiding in experimental design.

Table 1: Dissociation Constants (Kd) of DM-Nitrophen and its Photoproducts

| Ion | DM-Nitrophen (pre-photolysis) | Photoproducts (post-photolysis) |

| Ca²⁺ | 5 nM[4] | 3 mM[4] |

| Mg²⁺ | 2.5 µM[3] | Not specified |

Table 2: Photolysis and Kinetic Properties of DM-Nitrophen

| Property | Value |

| Quantum Yield (Φ) | 0.18[4] |

| Rate of Ca²⁺ Release | 38,000 s⁻¹[5][6] |

| Two-Photon Action Cross-Section (δu) at 730 nm | ~0.013 GM[10] |

| Uncaging Time Constants (τ) | τ_fast = 75 ± 11 µs (67 ± 3%)τ_slow_ = 1.0 ± 0.1 ms[11] |

Experimental Protocols

General Workflow for Calcium Uncaging Experiments

The following is a generalized protocol for using DM-Nitrophen to induce and monitor changes in intracellular Ca²⁺. Specific parameters will need to be optimized for different cell types and experimental questions.

1. Preparation of DM-Nitrophen Stock Solution:

-

Dissolve DM-Nitrophen in a suitable buffer (e.g., a potassium-based intracellular-like solution) to a stock concentration of 15-20 mM.[4]

-

Determine the precise concentration by measuring its absorbance at 350 nm using an extinction coefficient of 4.33 x 10³ M⁻¹cm⁻¹.[4]

-

To prepare a Ca²⁺-loaded DM-Nitrophen solution, add a specific amount of CaCl₂ to achieve the desired Ca²⁺:chelator ratio. The initial free [Ca²⁺] can be titrated to ensure a high percentage of DM-Nitrophen is Ca²⁺-bound.[4]

2. Cell Loading:

-

Microinjection: For larger cells like neurons or oocytes, DM-Nitrophen can be loaded via microinjection. This method allows for precise control over the intracellular concentration.[12][13] The estimated intracellular concentration of DM-Nitrophen can be between 2 and 10 mM.[14]

-

Patch Pipette Dialysis: During whole-cell patch-clamp recordings, DM-Nitrophen can be included in the pipette solution and allowed to dialyze into the cell.[8][15]

3. Photolysis (Uncaging):

-

Light Source: A UV light source capable of delivering high-intensity flashes is required. This can be a flash lamp, a UV laser, or the output of a frequency-doubled ruby laser (347 nm).[1][3] For two-photon uncaging, a Ti:sapphire laser tuned to around 730 nm is used.[10]

-

Light Delivery: The light is typically delivered through the objective of a microscope, allowing for precise spatial control over the uncaging event.[1][16]

-

Calibration: The amount of Ca²⁺ released is dependent on the light intensity and duration. It is crucial to calibrate the photolysis system to achieve desired changes in [Ca²⁺]i.[17][18]

4. Monitoring Intracellular Calcium:

-

Fluorescent Indicators: Co-load the cells with a fluorescent Ca²⁺ indicator (e.g., Fluo-3, Fura-2, or Oregon Green BAPTA-5N) to monitor the changes in [Ca²⁺]i following photolysis.[4][13][18]

-

Imaging: Use a fluorescence microscope, often a confocal or two-photon microscope, to record the fluorescence changes of the indicator dye with high temporal and spatial resolution.[18]

5. Data Analysis:

-

The recorded fluorescence signals are converted to [Ca²⁺]i values using established calibration methods for the specific indicator dye used.

-

The kinetics and amplitude of the Ca²⁺ transient can then be correlated with the physiological response being measured (e.g., transmitter release, muscle contraction, or channel activation).[3][12]

Visualizations

Signaling Pathway: Calcium-Triggered Neurotransmitter Release

Caption: DM-Nitrophen-mediated Ca²⁺ uncaging triggers synaptic vesicle fusion and neurotransmitter release.

Experimental Workflow: DM-Nitrophen Application

Caption: A typical experimental workflow for studying cellular physiology using DM-Nitrophen.

Applications in Cell Biology

The ability to generate rapid and controlled increases in intracellular Ca²⁺ has made DM-Nitrophen a powerful tool in various areas of cell biology.

-

Neuroscience: DM-Nitrophen has been instrumental in elucidating the role of Ca²⁺ in neurotransmitter release. By uncaging Ca²⁺ in presynaptic terminals, researchers have been able to bypass voltage-gated Ca²⁺ channels and directly study the Ca²⁺-dependence of vesicle fusion and release kinetics.[12][13][19] These studies have provided quantitative insights into the cooperativity of Ca²⁺ in triggering exocytosis.[12]

-

Muscle Physiology: Early applications of DM-Nitrophen involved studying excitation-contraction coupling in muscle fibers. Photolytic release of Ca²⁺ within skinned muscle fibers allowed for the direct activation of the contractile machinery, enabling the study of the kinetics of force generation.[1][3]

-

Ion Channel Regulation: DM-Nitrophen has been used to investigate the Ca²⁺-dependent regulation of various ion channels. For instance, uncaging Ca²⁺ near Ca²⁺-activated channels allows for the study of their activation kinetics and pharmacology in a controlled manner.[15] It has also been used to study the effects of Mg²⁺ on ion channel function.[20][21]

Limitations and Alternatives